2-Methylidenebutane-1-sulfonamide
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Overview
Description
2-Methylidenebutane-1-sulfonamide is an organosulfur compound with the molecular formula C5H11NO2S. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a 2-methylidenebutane backbone. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidenebutane-1-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base . The general reaction scheme is as follows: [ \text{R-NH2} + \text{R’-SO2Cl} \rightarrow \text{R-NH-SO2-R’} + \text{HCl} ]
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and the availability of low-cost starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methylidenebutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under oxidative conditions.
Reduction: Reduction to corresponding amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Methylidenebutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its antibacterial and antiviral properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of 2-Methylidenebutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of DNA and RNA, leading to the antibacterial effects of the compound .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Uniqueness: 2-Methylidenebutane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-methylidenebutane-1-sulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-3-5(2)4-9(6,7)8/h2-4H2,1H3,(H2,6,7,8) |
InChI Key |
NFWAHWWALHIKIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CS(=O)(=O)N |
Origin of Product |
United States |
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